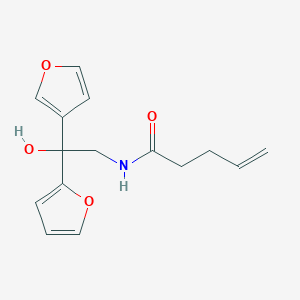

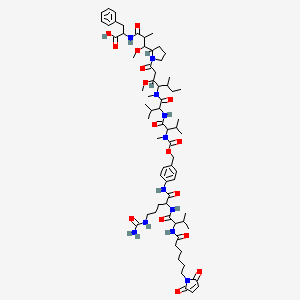

1-(2,3-dihydro-1H-inden-5-yl)-3-(3-phenylmethoxypyridin-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

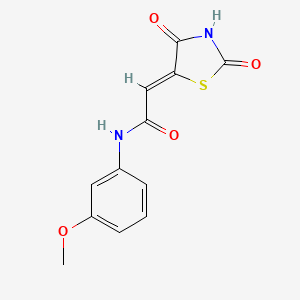

1-(2,3-dihydro-1H-inden-5-yl)-3-(3-phenylmethoxypyridin-2-yl)urea, also known as GSK-3 inhibitor, is a synthetic compound that has been extensively studied in scientific research. The compound has shown potential in various applications, including cancer treatment, neurodegenerative diseases, and diabetes.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactivity

The chemical structure of carbamoylated phenylaminopyridines, closely related to the target compound, indicates the potential for complex formation and reactivity with various electrophiles. These compounds are involved in nucleophilic reactions, showcasing their reactivity which can be pivotal in the development of pharmaceuticals and chemical intermediates. The structural investigations reveal the compounds' potential in forming stable chemical entities under specific conditions, offering insights into their utility in synthesis and chemical engineering processes (Mørkved, 1986).

Hydrogen Bonding and Self-Assembly

Heterocyclic ureas, including compounds structurally similar to the one , have been studied for their ability to form multiply hydrogen-bonded complexes. This property is crucial for the design of self-assembling materials, potentially leading to new materials with engineered properties. Such compounds can undergo unfolding and dimerization processes, contributing to the understanding of hydrogen bonding in the formation of complex structures, with implications for material science and nanotechnology (Corbin et al., 2001).

Inhibition of Biological Targets

The compound's structural framework is relevant in the context of inhibiting biological targets, such as soluble epoxide hydrolase (sEH), highlighting its potential applications in medical research, especially in the modulation of inflammation and neurodegenerative diseases. The understanding of the metabolism and the activity of similar compounds lays the groundwork for developing new therapeutic agents with improved efficacy and safety profiles (Wan et al., 2019).

Antiproliferative Properties

The synthesis and in vitro testing of phenyl urea derivatives on cancer cell lines underscore the antiproliferative properties of such compounds. This research avenue is significant for the development of new anticancer drugs, offering insights into the design of molecules with potent activity against various cancer types. The identification of compounds with superior potencies than established drugs opens new pathways for cancer treatment strategies (Al-Sanea et al., 2018).

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-3-(3-phenylmethoxypyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-22(24-19-12-11-17-8-4-9-18(17)14-19)25-21-20(10-5-13-23-21)27-15-16-6-2-1-3-7-16/h1-3,5-7,10-14H,4,8-9,15H2,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKXNKTUDCBIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-inden-5-yl)-3-(3-phenylmethoxypyridin-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)

![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2893094.png)